

Spectroscopic Characterization of 3-Iodo-4-methoxy-pyridin-2-ylamine: A Technical Guide

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Compound of Interest

Compound Name: 3-Iodo-4-methoxy-pyridin-2-ylamine

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Introduction

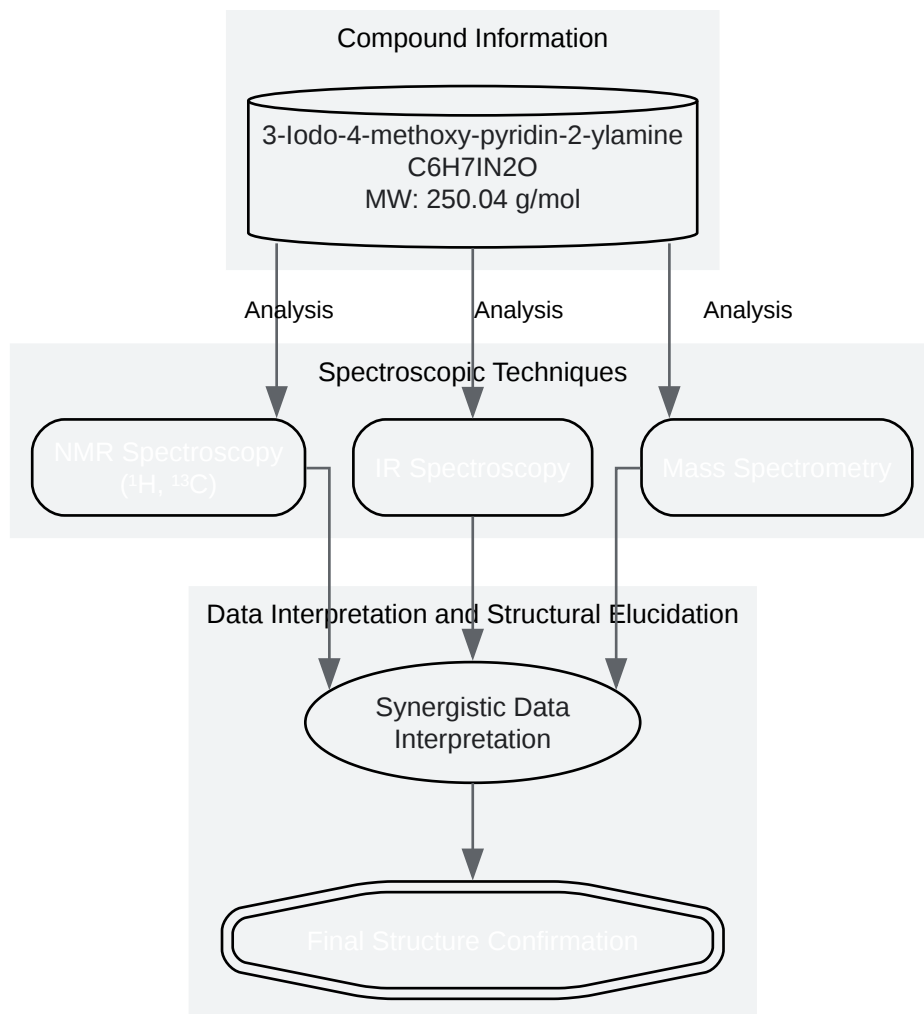
3-Iodo-4-methoxy-pyridin-2-ylamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount. This technical guide provides a comprehensive overview of the spectroscopic data for **3-iodo-4-methoxy-pyridin-2-ylamine**, offering insights into the experimental protocols and data interpretation necessary for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of heterocyclic compounds.

The following sections detail the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide presents a robust analysis based on predicted data, supported by empirical data from structurally analogous compounds.

Molecular Structure and Analysis Workflow

The structural analysis of **3-iodo-4-methoxy-pyridin-2-ylamine** relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for a confident assignment of the molecular architecture.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic characterization of **3-iodo-4-methoxy-pyridin-2-ylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-iodo-4-methoxy-pyridin-2-ylamine**, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.70	d, J = 5.5 Hz	1H	H-6
~6.45	d, J = 5.5 Hz	1H	H-5
~5.00	br s	2H	-NH ₂
~3.90	s	3H	-OCH ₃

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-iodo-4-methoxy-pyridin-2-ylamine** in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument: A 500 MHz NMR spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse sequence (zg30).
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Temperature: 298 K.
- Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

Interpretation of the ^1H NMR Spectrum:

The ^1H NMR spectrum is expected to show four distinct signals. The two doublets in the aromatic region are characteristic of a di-substituted pyridine ring. The downfield signal at approximately 7.70 ppm is assigned to the proton at the 6-position (H-6), which is deshielded by the adjacent electronegative nitrogen atom. The upfield doublet at around 6.45 ppm corresponds to the proton at the 5-position (H-5). The coupling constant of ~ 5.5 Hz is typical for ortho-coupling in a pyridine ring.

A broad singlet around 5.00 ppm that integrates to two protons is indicative of the primary amine ($-\text{NH}_2$) group. The broadness of this peak is due to quadrupole broadening from the ^{14}N nucleus and potential hydrogen exchange. The sharp singlet integrating to three protons at approximately 3.90 ppm is characteristic of a methoxy ($-\text{OCH}_3$) group. The chemical shift of this group is influenced by its position on the electron-rich pyridine ring.

^{13}C NMR Spectroscopy

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~ 162.0	C-4
~ 158.0	C-2
~ 149.0	C-6
~ 108.0	C-5
~ 85.0	C-3
~ 56.0	$-\text{OCH}_3$

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument: A 500 MHz NMR spectrometer (operating at 125 MHz for ^{13}C).
- Parameters:

- Pulse Program: Proton-decoupled ^{13}C experiment (zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096 to achieve adequate signal-to-noise.
- Temperature: 298 K.
- Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Interpretation of the ^{13}C NMR Spectrum:

The proton-decoupled ^{13}C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon atoms in the molecule. The quaternary carbons (C-2, C-3, and C-4) can be distinguished from the protonated carbons (C-5, C-6, and $-\text{OCH}_3$) by performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

- C-4 (~162.0 ppm): This carbon is significantly deshielded due to the attached electron-donating methoxy group.
- C-2 (~158.0 ppm): This carbon is deshielded by the adjacent amino group and the ring nitrogen.
- C-6 (~149.0 ppm): This is the most downfield of the protonated aromatic carbons due to its proximity to the ring nitrogen.
- C-5 (~108.0 ppm): This protonated carbon is expected to be relatively upfield.
- C-3 (~85.0 ppm): The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine.
- $-\text{OCH}_3$ (~56.0 ppm): This signal in the aliphatic region is characteristic of a methoxy carbon.

Caption: Structure and predicted NMR assignments for **3-iodo-4-methoxy-pyridin-2-ylamine**.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, sharp (doublet)	N-H stretching (asymmetric & symmetric)
3050-3000	Weak	Aromatic C-H stretching
2950-2850	Weak	Aliphatic C-H stretching (-OCH ₃)
1620-1580	Strong	C=C and C=N ring stretching
1500-1400	Medium-Strong	C=C ring stretching
1250-1200	Strong	Asymmetric C-O-C stretching
1050-1000	Medium	Symmetric C-O-C stretching
600-500	Weak-Medium	C-I stretching

Experimental Protocol:

- **Sample Preparation:** Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.
- **Instrument:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Parameters:**
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.

- **Data Acquisition:** Record the spectrum and perform a background subtraction using a blank KBr pellet.

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by vibrations characteristic of the substituted pyridine ring and its functional groups. The presence of a primary amine is confirmed by a doublet in the 3450-3300 cm^{-1} region, corresponding to the asymmetric and symmetric N-H stretching vibrations. Aromatic and aliphatic C-H stretching bands will appear as weak signals above and below 3000 cm^{-1} , respectively.

Strong absorptions in the 1620-1400 cm^{-1} region are characteristic of the C=C and C=N stretching vibrations of the pyridine ring. A strong band around 1250-1200 cm^{-1} is indicative of the asymmetric C-O-C stretching of the methoxy group. The C-I stretching vibration is expected to appear in the low-frequency region, typically between 600 and 500 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
250	100	$[\text{M}]^+$ (Molecular Ion)
235	40	$[\text{M} - \text{CH}_3]^+$
123	80	$[\text{M} - \text{I}]^+$
108	30	$[\text{M} - \text{I} - \text{CH}_3]^+$

Experimental Protocol:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

- Ionization: Use electron ionization (EI) at 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: Scan a mass range of m/z 50-500.

Interpretation of the Mass Spectrum:

The mass spectrum will provide the molecular weight of the compound. The molecular ion peak ($[M]^+$) is expected at m/z 250, corresponding to the molecular formula $C_6H_7IN_2O$. Due to the presence of a single iodine atom, which is monoisotopic (^{127}I), no significant $M+1$ or $M+2$ peaks from isotopic distribution are expected, aside from the natural abundance of ^{13}C .

The fragmentation pattern will provide further structural information. A prominent peak at m/z 123, corresponding to the loss of an iodine radical ($[M - I]^+$), is highly characteristic of iodo-substituted compounds. Another expected fragmentation is the loss of a methyl radical from the methoxy group, giving a peak at m/z 235 ($[M - CH_3]^+$). A subsequent loss of iodine from this fragment would result in a peak at m/z 108.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **3-iodo-4-methoxy-pyridin-2-ylamine**. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, serves as a robust framework for the structural elucidation of this compound. Researchers and scientists can utilize this information to confirm the identity and purity of synthesized **3-iodo-4-methoxy-pyridin-2-ylamine**, ensuring the integrity of their subsequent studies.

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